- Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection, World Intellectual Property Organization, , ,
Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)
943026-40-2 structure
Product Name:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
N.o CAS:943026-40-2
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440
Update Time:2025-05-21
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
- 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
- [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
- PVPVPUGHBYWWMK-UHFFFAOYSA-N
- FCH876162
- 6106AC
- AK120122
- AX8245538
- 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
- 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
- AKOS006313349
- DB-357020
- F2147-2971
- AS-50122
- SCHEMBL634208
- O10985
- CS-0046209
- 943026-40-2
- DTXSID30717194
- 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
-
- MDL: MFCD09907908
- Inchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
- Chave InChI: PVPVPUGHBYWWMK-UHFFFAOYSA-N
- SMILES: ClC1C=C2C(OCCO2)=NN=1
Propriedades Computadas
- Massa Exacta: 172.0039551g/mol
- Massa monoisotópica: 172.0039551g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 147
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 44.2
- XLogP3: 0.9
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C902264-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥95% | 100mg |
824.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10214-5g |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 5g |
$1750 | 2023-09-07 | |
| Alichem | A029186446-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 95% | 1g |
$597.40 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1015333-100mg |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 98% | 100mg |
$145 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1015333-250mg |
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 98% | 250mg |
$175 | 2024-06-06 | |
| ChemScence | CS-0046209-100mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 100mg |
$180.0 | 2022-04-26 | |
| ChemScence | CS-0046209-250mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 250mg |
$300.0 | 2022-04-26 | |
| ChemScence | CS-0046209-1g |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | ≥98.0% | 1g |
$580.0 | 2022-04-26 | |
| TRC | C597928-10mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597928-50mg |
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
943026-40-2 | 50mg |
$ 160.00 | 2022-06-06 |
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8, cooled
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
Referência
- Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ; 0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referência
- Preparation of azabicyclic(thio)amides as fungicidal compounds, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 72 h, 80 °C
1.2 Reagents: Tetrahydrofuran , Water ; cooled
1.2 Reagents: Tetrahydrofuran , Water ; cooled
Referência
- Preparation of azatricyclic compounds for the treatment of bacterial infection, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
Referência
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, European Patent Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
Referência
- Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469
Método de produção 9
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane , Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.2 Reagents: 1,4-Dioxane
Referência
- Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- 1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
1.2 Reagents: 1,4-Dioxane Solvents: Water
Referência
- Heterocyclic compounds, their preparation and their use as antibacterials, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ; 18 h, rt → 110 °C; cooled
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Referência
- Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
Referência
- Preparation of pyrroloquinoxalinones as antibacterials, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
Referência
- Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis, European Patent Organization, , ,
Método de produção 17
Condições de reacção
Referência
- Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions, European Patent Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 8
Referência
- Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation, World Intellectual Property Organization, , ,
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials
- 2-((3,6-dichloropyridazin-4-yl)oxy)ethan-1-ol
- 2-[(3-Bromo-6-chloro-4-pyridazinyl)oxy]ethanol
- Ethanol, 2-[(6-bromo-3-chloro-4-pyridazinyl)oxy]-
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products
3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Literatura Relacionada
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel